molecular formula C25H22N4O5 B2874723 3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 70464-57-2

3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2874723
CAS No.: 70464-57-2
M. Wt: 458.474
InChI Key: CDYCBOBSXDNMEZ-UHFFFAOYSA-N
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Description

3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.474. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-5-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-26(2)17-10-8-16(9-11-17)22-21-23(34-28(22)19-6-4-3-5-7-19)25(31)27(24(21)30)18-12-14-20(15-13-18)29(32)33/h3-15,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYCBOBSXDNMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H19N3O3 and a molecular weight of 357.39 g/mol. Its structure includes a pyrroloisoxazole core, which is known for various biological activities, including anti-inflammatory and immunomodulatory effects.

Immunomodulatory Effects

Research indicates that derivatives of isoxazole compounds exhibit significant immunoregulatory properties. For instance, studies have shown that isoxazole derivatives can modulate immune responses by influencing the proliferation of lymphocytes and the production of cytokines. Specifically, compounds similar to 3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole have been reported to enhance T-cell activation and promote humoral immunity in various in vivo models .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Isoxazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, similar compounds have demonstrated effectiveness against breast cancer cells by triggering apoptotic pathways and inhibiting tumor growth in xenograft models .

Neuroprotective Properties

There is emerging evidence that compounds with a similar framework exhibit neuroprotective effects. Research indicates that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Immunomodulatory Effects in Mice

In a controlled study involving immunocompromised mice treated with an isoxazole derivative akin to our compound, researchers observed enhanced splenocyte proliferation and increased levels of immunoglobulin production. The study concluded that the compound effectively restored immune function in these animals, highlighting its potential as an immunotherapeutic agent .

Study 2: Anticancer Activity Against Breast Cancer

A study investigated the effects of a related isoxazole derivative on MDA-MB-231 breast cancer cells. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation. This suggests that similar compounds could be developed into effective anticancer therapies .

The biological activities of 3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Induction of Apoptosis : It likely activates apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Regulation of Immune Cell Function : By modulating T-cell activation and proliferation, it enhances overall immune response.

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